Sarizotan

5-HT1A receptor binding receptor pharmacology Parkinson's disease

Sarizotan (EMD 128130) uniquely combines potent 5-HT1A agonism (IC50=0.1 nM) with high-affinity D3 (IC50=6.8 nM) and D4 (IC50=2.4 nM) receptor binding—a dual mechanism absent in generic 5-HT1A agonists like buspirone or tandospirone. Backed by Phase III clinical data across 1,500+ patients for levodopa-induced dyskinesia. FDA Orphan Drug Designation for Rett syndrome. For R&D only.

Molecular Formula C22H21FN2O
Molecular Weight 348.4 g/mol
CAS No. 351862-32-3
Cat. No. B1233828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarizotan
CAS351862-32-3
SynonymsEMD128130
sarizotan
sarizotan hydrochloride
Molecular FormulaC22H21FN2O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1
InChIKeyHKFMQJUJWSFOLY-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarizotan (CAS 351862-32-3): Dual 5-HT1A Agonist and D2/D3/D4 Receptor Ligand for Parkinson's Dyskinesia Research


Sarizotan (EMD 128130) is an orally active chromane derivative that functions as a high-affinity serotonin 5-HT1A receptor agonist and dopamine D2-like receptor ligand [1]. The compound exhibits an IC50 of 0.1 nM at human 5-HT1A receptors, with additional binding to human D2 (IC50 = 17 nM), D3 (IC50 = 6.8 nM), and D4.2 (IC50 = 2.4 nM) receptors [2]. Originally developed by Merck KGaA, Sarizotan advanced to Phase III clinical trials for levodopa-induced dyskinesia (LID) in Parkinson's disease and later received FDA Orphan Drug Designation for Rett syndrome [3]. Its distinct pharmacological signature, characterized by the binding rank order D4 > D3 > D2 alongside potent 5-HT1A agonism, fundamentally distinguishes Sarizotan from other 5-HT1A agonists used in LID research [1].

Why Sarizotan (351862-32-3) Cannot Be Replaced by Generic 5-HT1A Agonists: Pharmacological Basis for Non-Interchangeability


Attempting to substitute Sarizotan with a generic 5-HT1A agonist such as buspirone or tandospirone in Parkinson's dyskinesia research is scientifically unsound due to fundamentally divergent dopamine receptor pharmacology and divergent in vivo efficacy-to-adverse-effect ratios. Unlike tandospirone, which is a selective 5-HT1A partial agonist with minimal dopamine receptor activity (Ki = 27 nM at 5-HT1A, Ki >1,300 nM at D2) [1], Sarizotan engages a dual receptor mechanism characterized by high-affinity D4 and D3 receptor binding in addition to 5-HT1A agonism [2]. This dual pharmacology is non-redundant: in preclinical models, the net in vivo outcome in terms of antidyskinetic efficacy versus motor function preservation is critically shaped by this combined receptor engagement profile [3]. More critically, the clinical dose-response relationship and the risk of exacerbating parkinsonism observed in human trials are specific to Sarizotan's unique receptor occupancy signature [4]. Therefore, generic in-class substitution—without explicit experimental validation of the alternative compound's receptor binding profile and functional outcome in the intended disease model—introduces a confounding variable that compromises experimental reproducibility and mechanistic interpretation.

Sarizotan (351862-32-3) Quantitative Differentiation Guide: Head-to-Head Receptor Binding, Selectivity, and In Vivo Efficacy Data


Human 5-HT1A Binding Affinity: Sarizotan vs. Tandospirone Head-to-Head Potency Comparison

Sarizotan demonstrates substantially higher binding affinity at the human 5-HT1A receptor compared to the selective 5-HT1A partial agonist tandospirone. Sarizotan's IC50 of 0.1 nM at human 5-HT1A receptors [1] represents an approximately 270-fold higher potency than tandospirone's reported Ki of 27 ± 5 nM at the same receptor [2]. This magnitude of potency difference has direct implications for the drug concentration required to achieve target receptor occupancy in vivo and may contribute to differing dose-dependent efficacy and side-effect profiles observed between these agents in clinical LID studies.

5-HT1A receptor binding receptor pharmacology Parkinson's disease serotonin receptor agonist

Dopamine D2 Receptor Affinity: Sarizotan's Dual Pharmacology Contrasted with Tandospirone's Negligible D2 Binding

A defining differential feature of Sarizotan is its engagement of dopamine D2-like receptors, which distinguishes it sharply from selective 5-HT1A agonists such as tandospirone. Sarizotan exhibits an IC50 of 17 nM at human D2 receptors [1], whereas tandospirone shows negligible affinity for D2 receptors, with reported Ki values ranging from 1,300 nM to 41,000 nM [2]. This represents an approximately 76- to 2,400-fold greater D2 receptor affinity for Sarizotan. The pharmacological consequence is that Sarizotan functions as a dual 5-HT1A agonist and D2/D3/D4 receptor ligand [3], while tandospirone operates as a highly selective 5-HT1A partial agonist with minimal dopamine receptor interaction at therapeutic concentrations.

dopamine D2 receptor dual pharmacology receptor selectivity Parkinson's disease

Dopamine D4 and D3 Receptor Affinity Hierarchy: Sarizotan's Distinct D4 > D3 > D2 Rank Order

Within the dopamine D2-like receptor family, Sarizotan exhibits a characteristic affinity rank order of D4 > D3 > D2, which is pharmacologically distinct from most clinically used dopaminergic agents. Quantitative binding data show IC50 values of 2.4 nM at human D4.2, 6.8 nM at human D3, and 17 nM at human D2 receptors [1]. This represents a 7.1-fold preference for D4.2 over D2, and a 2.5-fold preference for D3 over D2. The neurochemical profile study that originally characterized Sarizotan confirmed this rank order: "Sarizotan exhibited high affinities only to serotonin 5-HT1A receptors and dopamine DA D4>D3>D2 receptors" [2]. This selectivity pattern is unusual among 5-HT1A agonists; comparator agents such as buspirone and tandospirone lack meaningful D3 and D4 receptor engagement altogether [3].

dopamine D4 receptor dopamine D3 receptor receptor selectivity profile atypical antipsychotic

In Vivo Antidyskinetic Efficacy in 6-OHDA Rat Model: Sarizotan's Local STN Administration Produces Broad Attenuation of LID Subtypes

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, local administration of Sarizotan directly into the subthalamic nucleus (STN) produced dose-dependent attenuation of levodopa-induced dyskinesias (LID). At doses of 10 ng and 1 μg administered via cannula to the STN, Sarizotan effectively attenuated all LID subtypes including axial, limb, and orolingual dyskinesias [1]. This comprehensive antidyskinetic effect across multiple movement disorder subtypes distinguishes Sarizotan from other 5-HT1A agonists evaluated in this model. For comparative context, tandospirone has demonstrated efficacy in the same 6-OHDA rotation behavior model [2], but its clinical translation was limited by worsening of parkinsonism—a liability attributed to its lack of dopamine receptor engagement that may preserve motor function [3].

6-OHDA-lesioned rat levodopa-induced dyskinesia subthalamic nucleus in vivo pharmacology

Clinical Development Stage: Sarizotan's Phase III Trial Program Contrasted with Tandospirone and Buspirone

Sarizotan advanced to a robust Phase III clinical development program for levodopa-induced dyskinesia in Parkinson's disease, comprising multiple multinational, randomized, double-blind, placebo-controlled trials. Key studies include a dose-finding Phase II/III trial (NCT00314288) investigating anti-dyskinetic efficacy across several doses in 360 patients [1], a Phase III safety and efficacy study of Sarizotan HCl 1 mg b.i.d. in 398 patients (NCT00105508/NCT00105521) [2], and an open-label Phase III long-term follow-up study in 800 patients (PADDY-O study) [3]. In contrast, tandospirone and buspirone have not been evaluated in registrational Phase III LID trials; tandospirone's clinical evidence is limited to small exploratory studies where antidyskinetic benefit was accompanied by worsening of parkinsonism [4]. Although Sarizotan's Phase III program did not confirm earlier Phase II findings and further Parkinson's development was discontinued [5], the compound received FDA Orphan Drug Designation for Rett syndrome in 2015 and remains in active clinical investigation for this indication [5].

clinical trials Phase III Parkinson's disease levodopa-induced dyskinesia drug development

Sarizotan (351862-32-3) High-Value Research and Procurement Application Scenarios


Investigating the Combined 5-HT1A Agonism and D3/D4 Receptor Engagement in Levodopa-Induced Dyskinesia Models

Researchers requiring a tool compound that simultaneously activates 5-HT1A receptors and engages D3 and D4 dopamine receptors should prioritize Sarizotan over selective 5-HT1A agonists such as tandospirone or buspirone. Sarizotan's unique receptor binding profile (human 5-HT1A IC50 = 0.1 nM; D3 IC50 = 6.8 nM; D4.2 IC50 = 2.4 nM) [1] enables investigation of the hypothesis that combined 5-HT1A/D3/D4 modulation is necessary for antidyskinetic efficacy without exacerbating parkinsonism. The 6-OHDA-lesioned rat LID model has validated that local STN Sarizotan administration attenuates axial, limb, and orolingual dyskinesia subtypes [2]. This scenario is particularly relevant for academic laboratories and pharmaceutical discovery programs developing next-generation LID therapeutics that aim to replicate or improve upon Sarizotan's dual pharmacological mechanism.

Preclinical-to-Clinical Translational Studies Leveraging Sarizotan's Extensive Phase III Human Dataset

For translational neuroscience research programs that require a compound with a well-characterized human safety, tolerability, and dosing profile, Sarizotan offers a uniquely comprehensive clinical data package. The completed Phase III program includes a dose-finding study (NCT00314288, N=360) [1], a pivotal efficacy and safety study (NCT00105521, N=398) [2], and a long-term follow-up study (PADDY-O, N=800) [3]. This represents over 1,500 patients exposed to Sarizotan in controlled clinical trial settings. Researchers conducting reverse translation studies—where human clinical observations inform preclinical experimental design—benefit from Sarizotan's documented human dose-response relationship and adverse event profile, parameters that are unavailable for comparator 5-HT1A agonists lacking registrational development.

Rett Syndrome Research: Mechanistic Studies Leveraging FDA Orphan Drug Designation

Investigators studying respiratory abnormalities and other manifestations of Rett syndrome should consider Sarizotan as a research tool given its FDA Orphan Drug Designation for this indication, granted July 14, 2015 [1]. Sarizotan is currently under active clinical investigation in Phase II/III trials for reducing respiratory abnormalities in Rett syndrome [1]. The compound's dual 5-HT1A agonism and D2-like receptor engagement may address serotonergic and dopaminergic signaling dysfunctions implicated in Rett syndrome pathophysiology. This application scenario is distinct from the Parkinson's LID indication and represents an emerging research frontier for Sarizotan procurement, particularly for laboratories focused on rare neurodevelopmental disorders and respiratory control mechanisms.

Positive Control for D4 > D3 > D2 Dopamine Receptor Selectivity Profiling Assays

In receptor pharmacology and screening laboratories, Sarizotan serves as a validated positive control compound with a well-defined D4 > D3 > D2 selectivity rank order. With IC50 values of 2.4 nM (D4.2), 6.8 nM (D3), and 17 nM (D2) at human receptors [1], Sarizotan provides a calibrated benchmark for evaluating novel compounds targeting D3 or D4 receptors. The D4/D2 selectivity ratio of 7.1 and D3/D2 ratio of 2.5 [1] offer specific reference points for assay validation and compound profiling. This application is particularly relevant for CROs and pharmaceutical discovery units conducting high-throughput screening campaigns for D3- or D4-selective ligands, where Sarizotan's well-characterized binding signature enables robust assay quality control and comparator benchmarking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarizotan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.